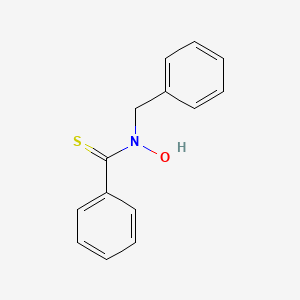
1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-methyl-2,6,7-trioxabicyclo(222)octane is a chemical compound with the molecular formula C10H18O3 It is a member of the trioxabicyclo[222]octane family, characterized by a bicyclic structure containing three oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with formaldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-2,6,7-trioxabicyclo(2.2.2)octane
- 2,6,7-Trioxabicyclo(2.2.2)octane-4-methanol, 1-methyl-
- 4-Methyl-1-phospha-2,6,7-trioxabicyclo(2.2.2)octane
Comparison: 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane is unique due to its butyl and methyl substituents, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
60028-22-0 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-butyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18O3/c1-3-4-5-10-11-6-9(2,7-12-10)8-13-10/h3-8H2,1-2H3 |
InChI-Schlüssel |
HYCWUPAZHJSYMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC12OCC(CO1)(CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
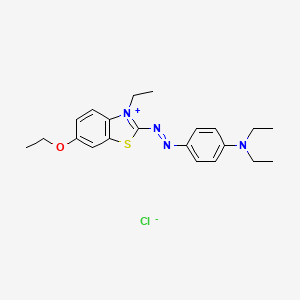
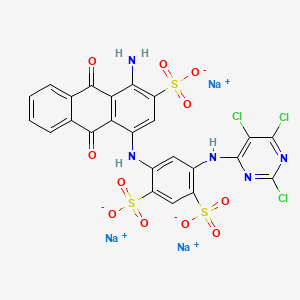
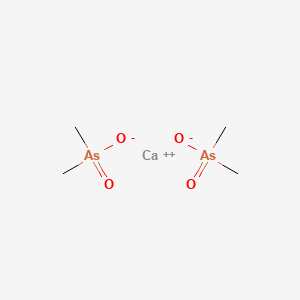
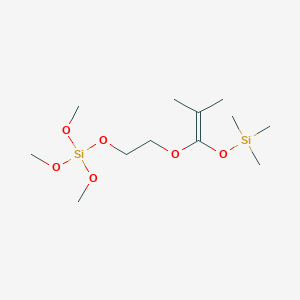

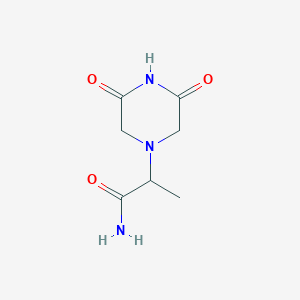
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
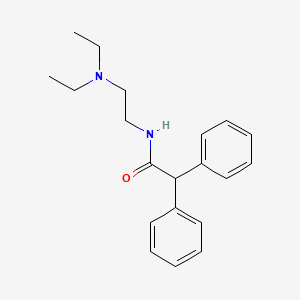
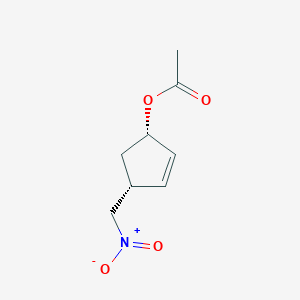

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

